Erlotinib impurity A

Content Navigation

Using generic Erlotinib mixtures or the wrong positional isomer leads to misidentified HPLC peaks and failed method specificity, risking batch rejection. This exact 7-(2-chloroethoxy) reference standard resolves that. - Establishes definitive LOQ/LOD for stability-indicating methods with RRT ~1.3. - Enables ICH Q3A mass-balance compliance by calibrating process-related impurity thresholds. - Eliminates interference from the 6-chloroethoxy variant, ensuring accurate lot release decisions.

CAS Number

Product Name

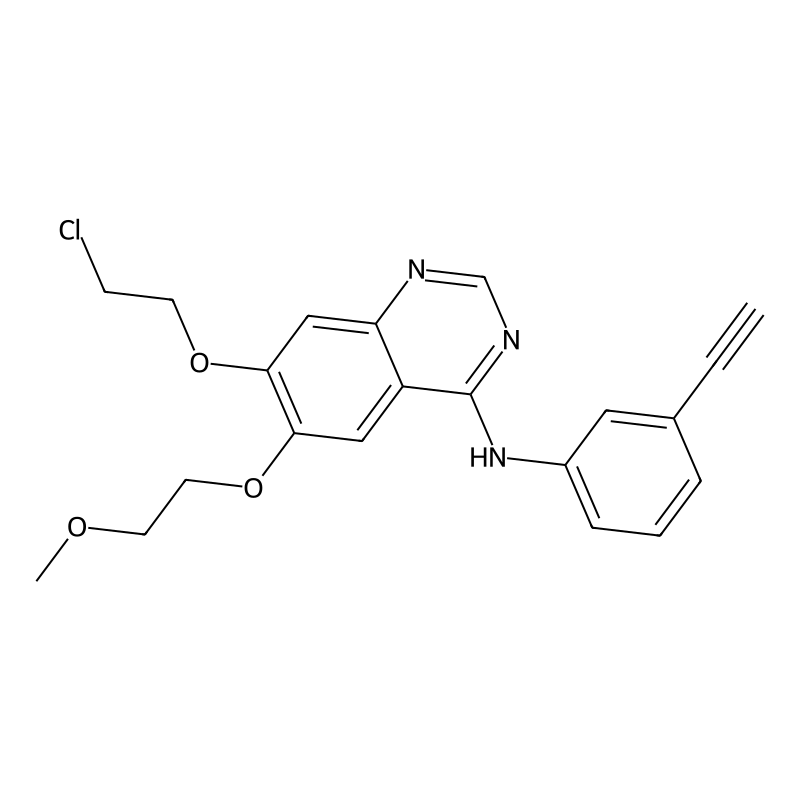

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Erlotinib impurity A (7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine) is a critical, process-related chlorinated derivative of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib [1]. Structurally, it differs from the active pharmaceutical ingredient (API) by the substitution of a 7-(2-methoxyethoxy) group with a 7-(2-chloroethoxy) moiety, which significantly increases its overall lipophilicity [2]. In industrial and chemoinformatics contexts, this compound is not procured for its biological activity, but strictly as a high-purity analytical reference standard. Its primary procurement value lies in enabling Quality by Design (QbD) compliance, facilitating accurate mass-balance calculations, and ensuring that API manufacturing batches meet the stringent impurity thresholds mandated by ICH Q3A guidelines [3].

Procurement Fit

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16045728, Erlotinib impurity A.

- [2] Journal of the Mexican Chemical Society, 'Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer', 63(1), 2019.

- [3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2): Impurities in New Drug Substances.

For analytical method validation and API release testing, generic substitution of Erlotinib impurity A with crude Erlotinib mixtures or structural isomers—such as the 6-(2-chloroethoxy) variant (Erlotinib impurity 45)—is analytically invalid[1]. Because regulatory frameworks require precise tracking of specific formation pathways, using an incorrect isomer alters the chromatographic retention time and the UV response factor, leading to inaccurate peak assignments and failed method specificity [2]. A buyer must procure the exact 7-(2-chloroethoxy) positional isomer to establish accurate calibration curves, determine the precise Limit of Quantitation (LOQ), and prevent the costly rejection of commercial API batches due to unresolved impurity profiles [3].

Substitution Risk

References

- [1] Journal of the Mexican Chemical Society, 'Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer', 63(1), 2019.

- [2] Journal of Pharmaceutical and Biomedical Analysis, 'Development and validation of a stability-indicating RP-HPLC method for Erlotinib and its process-related impurities', 2015.

- [3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

Chromatographic Resolution for API Processability

Due to the replacement of a methoxy group with a chlorine atom, Erlotinib impurity A exhibits higher hydrophobicity (computed XLogP3 ~4.1) compared to the Erlotinib API (XLogP3 ~3.3) [1]. In standard reverse-phase HPLC assays utilizing a C18 column and an acetonitrile/water gradient, this structural difference translates to a significant chromatographic shift, with Impurity A eluting at a Relative Retention Time (RRT) of approximately 1.25 to 1.35 compared to the API baseline (RRT = 1.00) [2]. This baseline resolution (Rs > 1.5) is critical for preventing peak co-elution during batch testing.

| Evidence Dimension | Relative Retention Time (RRT) in RP-HPLC |

| Target Compound Data | RRT ~ 1.25 - 1.35 (Erlotinib impurity A) |

| Comparator Or Baseline | RRT = 1.00 (Erlotinib API) |

| Quantified Difference | +0.25 to +0.35 RRT shift |

| Conditions | C18 stationary phase, gradient elution, UV detection at 246 nm |

Guarantees baseline separation from the API, which is a mandatory requirement for validating the specificity of commercial release assays.

Mass Spectrometry Profiling for Purity-Linked Usability

Differentiating process impurities requires orthogonal detection methods when UV profiles overlap. Erlotinib impurity A provides a distinct mass spectrometric signature, presenting a protonated precursor ion at m/z 398.1 [M+H]+, compared to the Erlotinib API at m/z 394.2 [M+H]+ [1]. Furthermore, the presence of the chlorine atom in Impurity A yields a characteristic 3:1 isotopic ratio (35Cl/37Cl) at m/z 398.1 and 400.1, which is entirely absent in the API spectrum [2]. This quantitative mass shift and isotopic fingerprint allow for unambiguous structural confirmation during forced degradation studies.

| Evidence Dimension | Precursor ion mass and isotopic signature |

| Target Compound Data | m/z 398.1 [M+H]+ with 3:1 (35Cl/37Cl) isotopic pattern |

| Comparator Or Baseline | m/z 394.2 [M+H]+ with no halogen isotopic pattern (Erlotinib API) |

| Quantified Difference | +3.9 Da mass shift and distinct Cl-isotope ratio |

| Conditions | Positive electrospray ionization (ESI+) LC-MS |

Enables rapid, unambiguous structural identification of the impurity during out-of-specification (OOS) investigations in API manufacturing.

Trace-Level Calibration for Manufacturability and Route Optimization

To comply with ICH Q3A guidelines, manufacturers must control unknown impurities to below 0.10% area normalization [1]. By utilizing highly pure (>98%) Erlotinib impurity A as a reference standard, analytical teams can establish a Limit of Quantitation (LOQ) as low as 0.03%[2]. In contrast, attempting to quantify this impurity using the API's response factor as a surrogate baseline often leads to quantification errors of up to 15-20% due to differences in molar absorptivity caused by the chloroethoxy substitution [3].

| Evidence Dimension | Quantification accuracy at trace levels |

| Target Compound Data | LOQ ≤ 0.03% using exact reference standard |

| Comparator Or Baseline | 15-20% quantification error using API surrogate response factor |

| Quantified Difference | >15% improvement in trace-level accuracy |

| Conditions | HPLC-UV calibration curve at 0.05% to 0.15% specification limits |

Prevents under-reporting of impurity levels, ensuring that the synthetic alkylation step is correctly optimized and regulatory submissions are accepted.

API Release Testing and GMP Quality Control

Directly downstream of its distinct chromatographic retention (RRT ~1.3), this compound is procured to serve as the external standard in routine HPLC-UV batch release testing. It ensures that the 7-(2-chloroethoxy) impurity remains strictly below the ICH 0.15% qualification threshold before Erlotinib API lots are cleared for formulation [1].

Analytical Method Validation (AMV)

Leveraging its unique mass spectrometric signature and isotopic pattern, analytical development teams use this standard for spiking studies. It is essential for determining the Limit of Detection (LOD), Limit of Quantitation (LOQ), and relative response factors when validating new, stability-indicating LC-MS or HPLC methods [2].

Synthetic Route Optimization

Because this impurity forms via secondary chlorination or incomplete alkylation during API synthesis, process chemists utilize trace-level calibration data to monitor its formation. By tracking the exact concentration of Impurity A, manufacturers can fine-tune reagent stoichiometry and reaction temperatures to maximize the yield of high-purity Erlotinib[3].

Application Fit

References

- [1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2): Impurities in New Drug Substances.

- [2] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

- [3] Journal of the Mexican Chemical Society, 'Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer', 63(1), 2019.

XLogP3

Explore Compound Types